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Compound of Interest

2,4-Dichloro-2'-pyrrolidinomethyl!
Compound Name:

benzophenone
CAS No.: 898774-95-3
Cat. No.: B1360453

Get Quote

Technical Guide: CAS 898774-95-3
(2,4-Dichlorophenyl)(2-(pyrrolidin-1-
ylmethyl)phenyl)methanone
Executive Summary & Chemical Identity

CAS 898774-95-3 is a specialized pharmaceutical intermediate belonging to the
benzophenone class, characterized by a 2,4-dichlorophenyl ring and a 2-(pyrrolidin-1-
ylmethyl)phenyl moiety. It serves as a critical scaffold in the synthesis of kinase inhibitors
(specifically c-Met modulators) and has structural relevance in the development of CNS-active
agents (dopamine/serotonin transporter ligands).

This compound acts as a lipophilic pharmacophore, offering a rigid benzophenone core that
positions the basic pyrrolidine nitrogen for specific electrostatic interactions within protein
binding pockets.

Physicochemical Profile

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1360453#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Data

Chemical Name

(2,4-Dichlorophenyl)[2-(1-
pyrrolidinylmethyl)phenyllmethanone

Synonyms

2,4-Dichloro-2'-pyrrolidinomethyl
benzophenone; CS-0579019

Molecular Formula

Ci1sH17CI2NO

Molecular Weight

334.24 g/mol

Physical State

Solid (Pale yellow to off-white crystalline

powder)

Solubility

Soluble in DMSO (>10 mg/mL), DCM, Methanol;
Insoluble in Water

LogP (Predicted)

~4.8 (Highly Lipophilic)

pKa (Predicted)

~9.2 (Pyrrolidine Nitrogen)

H-Bond Acceptors

2 (Ketone O, Pyrrolidine N)

H-Bond Donors

0

Mechanism of Action & Synthetic Utility[3]
2.1 Synthetic Utility in Drug Discovery

CAS 898774-95-3 is primarily utilized as a late-stage intermediate for introducing the 2-

(pyrrolidin-1-ylmethyl)phenyl motif into larger bioactive molecules.

e c-Met Kinase Inhibition: The compound is a precursor in the synthesis of quinoline-based c-

Met inhibitors. The benzophenone ketone group serves as a reactive handle for further

derivatization (e.g., reduction to alcohol, Grignard addition, or condensation) to link with

kinase-binding hinges.

o CNS Pharmacophore: The structural arrangement mimics GBR 12909 (Vanoxerine) analogs.

The distance between the benzhydryl center and the basic nitrogen is critical for binding to

monoamine transporters (DAT/SERT).
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2.2 Structural Biology & Interaction Logic

The molecule functions through two primary interaction vectors:

» Hydrophobic Clamping: The 2,4-dichlorophenyl ring occupies deep hydrophobic pockets
(e.q., the "selectivity pocket" in kinases or the S1 site in GPCRS), utilizing the chlorine atoms
for halogen bonding or filling steric volume.

 lonic Anchoring: The pyrrolidine nitrogen is protonated at physiological pH (pKa ~9.2),
forming a salt bridge with conserved aspartate or glutamate residues in the target protein.
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Figure 1: Pharmacophoric interaction logic of CAS 898774-95-3 within a theoretical binding
pocket.

Experimental Protocols
3.1 Standard Handling & Solubility Protocol

Objective: To prepare a stable stock solution for in vitro screening or synthetic coupling.

Reagents:

CAS 898774-95-3 (Solid)

Dimethyl Sulfoxide (DMSO), Anhydrous, =299.9%

Vortex mixer

Sonicator

Procedure:
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e Weighing: Accurately weigh 10 mg of CAS 898774-95-3 into a sterile, amber glass vial (light
sensitive).

e Solvent Addition: Add 1.0 mL of anhydrous DMSO to achieve a 30 mM stock concentration
(MW = 334.24).

» Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.
o Checkpoint: Solution must be clear and colorless/pale yellow.

e Storage: Aliquot into 50 uL volumes to avoid freeze-thaw cycles. Store at -20°C. Stable for 6
months.

3.2 Representative Synthetic Application (Reductive Amination
Precursor)

Context: Many derivatives require the reduction of the ketone to a methylene or alcohol. Below
is a protocol for converting the benzophenone core to a benzhydrol derivative, a common step
in generating high-affinity ligands.

Reagents:

CAS 898774-95-3 (1.0 eq)

Sodium Borohydride (NaBHa4) (2.0 eq)

Methanol (MeOH) (0.2 M concentration relative to substrate)

Saturated NH4Cl solution

Workflow:

e Dissolution: Dissolve CAS 898774-95-3 in MeOH in a round-bottom flask equipped with a
magnetic stir bar. Cool to 0°C.

e Reduction: Add NaBHa4 portion-wise over 10 minutes.

o Caution: Hydrogen gas evolution. Ensure venting.
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Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours.

o Monitoring: Check via TLC (Hexane:EtOAc 3:1). The ketone spot (UV active) should
disappear.

Quench: Carefully add sat. NH4Cl at 0°C to destroy excess hydride.

Extraction: Evaporate MeOH, extract aqueous residue with DCM (3x). Dry organics over
MgSOea.

Result: Yields the corresponding alcohol, (2,4-dichlorophenyl)(2-(pyrrolidin-1-
ylmethyl)phenyl)methanol, ready for coupling.

Start: CAS 898774-95-3

(Ketone)

Step 1: Dissolve in MeOH
Cool to 0°C

Hydride Transfer

Step 2: Add NaBH4
(Reduction)

2 Hours, RT

Step 3: Quench (NH4CI)
& Extract (DCM)

>90% Yield

End Product:

Benzhydrol Derivative
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Figure 2: Synthetic workflow for the reduction of CAS 898774-95-3 to its active alcohol
intermediate.

Safety & Regulatory Data

e GHS Classification:

[e]

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

o

Skin Irritation: Category 2.[1]

[¢]

Eye Irritation: Category 2A.

o

STOT-SE: Category 3 (Respiratory irritation).
» Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

 Stability: Stable under normal conditions. Avoid strong oxidizing agents.[1] Light sensitive
(store in amber vials).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1.100-63-0 CAS MSDS (Phenylhydrazine) Melting Point Boiling Point Density CAS
Chemical Properties [chemicalbook.com]

» To cite this document: BenchChem. [CAS 898774-95-3 properties and research data].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360453/docs#cas-898774-95-3-properties-and-
research-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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